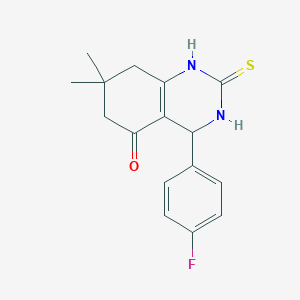

4-(4-fluorophenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Description

Historical Development of Hexahydroquinazoline Chemistry

The hexahydroquinazoline scaffold first emerged in synthetic chemistry through cyclocondensation strategies reported in the late 20th century. Early work by Thieme Verlag (2002) demonstrated that 2-oxocyclohexanecarboxamide could undergo cyclocondensation with aldehydes and ammonia to yield 4-oxo-1,2,5,6,7,8-hexahydroquinazolines. This foundational method utilized palladium-on-carbon catalysis for subsequent dehydrogenation to tetrahydroquinazolinones, establishing a template for later derivatives.

The Biginelli reaction, originally described in 1893 for dihydropyrimidinone synthesis, was adapted in the 2010s for hexahydroquinazolinone production through substitution of 1,3-dicarbonyl components with cyclohexanediones. This adaptation enabled the incorporation of diverse aryl groups, including fluorophenyl moieties, through aldehyde components.

Key historical milestones include:

Significance in Medicinal Chemistry and Drug Discovery

Hexahydroquinazolines occupy a critical niche in drug discovery due to their structural mimicry of purine bases and conformational flexibility. The 4-(4-fluorophenyl) derivative exhibits enhanced bioactivity through:

- Hydrogen-bonding capacity : The thioxo group at C2 serves as hydrogen bond acceptor

- Lipophilic modulation : 7,7-Dimethyl groups enhance membrane permeability

- Electrophilic susceptibility : Fluorophenyl substitution directs metabolic stability

The National Drug Discovery Centre's high-throughput screening platforms have identified hexahydroquinazolines as hits against kinase targets, with particular promise in oncology. Molecular docking studies reveal that the title compound binds COX-2 and PDE4B active sites through:

Research Landscape and Current Challenges

Despite synthetic advances, key challenges persist:

Stereochemical Control

The pseudo-axial conformation of tert-butyl groups in related compounds complicates diastereoselective synthesis. X-ray crystallography confirms that 7,7-dimethyl substituents adopt strained pseudo-axial positions to minimize 1,3-diaxial interactions, reducing yields of desired stereoisomers.

Oxidative Stability

Hexahydroquinazolines undergo autoxidation at C4a when exposed to air, limiting storage stability. Catalytic hydrogenation studies show that Pd/C in toluene at 110°C achieves partial dehydrogenation, but over-oxidation remains problematic.

Synthetic Efficiency

Comparative analysis of synthetic routes reveals critical trade-offs:

| Method | Conditions | Yield | Time |

|---|---|---|---|

| Classical Biginelli | Ethanol reflux | 75% | 12h |

| Sonochemical | RT, ultrasound | 95% | 15min |

| K3AlF6/Al2O3 | Solvent-free, 80°C | 88% | 45min |

Properties

IUPAC Name |

4-(4-fluorophenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2OS/c1-16(2)7-11-13(12(20)8-16)14(19-15(21)18-11)9-3-5-10(17)6-4-9/h3-6,14H,7-8H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNHVDUMBLPXRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC(=S)N2)C3=CC=C(C=C3)F)C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with dimethyl acetylenedicarboxylate, followed by cyclization and thionation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Table 1: Synthesis Overview

| Method | Catalysts | Yield (%) | Conditions |

|---|---|---|---|

| One-pot synthesis | Zinc ferrite nanocatalyst | High | Solvent-free, room temperature |

| Traditional methods | Various organic solvents | Moderate | Reflux |

Biological Applications

The biological activity of 4-(4-fluorophenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one has been extensively investigated. Key applications include:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds with electron-withdrawing groups showed enhanced antimicrobial activity compared to those with electron-donating groups. In particular, the compound demonstrated effective inhibition against various bacterial strains .

Antitumor Activity

Studies have shown that this compound possesses antitumor properties. In vitro assays revealed an IC50 range of 5.13–17.95 μM against specific cancer cell lines. Molecular docking studies suggest that it may interact with key enzymes involved in tumor progression .

Case Study: Anticancer Effects

A study on the chemopreventive effects of related thioxoimidazolidinones demonstrated a reduction in tumor incidence in animal models subjected to carcinogenic agents. These findings suggest that compounds similar to this compound could be explored for their potential in cancer therapy .

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the thioxo group may participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to specific therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Halogenated Phenyl Derivatives

- 4-(4-Bromophenyl) analog (4f) : Exhibits potent antibacterial/antifungal activity with inhibition zones of 20–25 mm against various pathogens, outperforming 4-(4-chlorophenyl) (4e) and 4-(2-iodo-3,5-dimethoxyphenyl) (4g) derivatives . The bromine atom’s electronegativity and size likely enhance target binding.

- 4-(4-Chlorophenyl) analog (4e) : Shows moderate activity, suggesting chlorine’s smaller atomic radius reduces steric hindrance but also weakens electron-withdrawing effects compared to fluorine or bromine .

- Target compound (4-fluorophenyl) : While direct bioactivity data is unavailable, fluorine’s strong electron-withdrawing nature and small size may optimize pharmacokinetics (e.g., metabolic stability) compared to bulkier halogens .

Heterocyclic Substituents

- Imidazole-containing analogs (e.g., 4b, 4d): Derivatives like 4-[1-benzyl-2-(methylthio)-1H-imidazol-5-yl]-hexahydroquinazolinone (4b) exhibit cytotoxicity against HeLa cells (36% yield, mp 157°C) but lower potency than chlorophenyl-substituted 4d (58% yield, mp 142°C) .

- Isoxazolyl derivatives (e.g., 4a-i) : Compounds with 5-methylisoxazol-3-yl groups demonstrate broad-spectrum antimicrobial activity, comparable to standard antibiotics, highlighting the role of heterocycles in enhancing bioactivity .

Physical Properties

Biological Activity

The compound 4-(4-fluorophenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a member of the quinazoline family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C14H15F N2OS

- Molecular Weight : 270.35 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antitumor Activity : It has shown promise in inhibiting tumor cell proliferation.

- Antimicrobial Properties : Demonstrated effectiveness against certain bacterial strains.

- Cytotoxic Effects : Exhibits cytotoxicity in specific cancer cell lines.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways critical for cancer cell survival.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in malignant cells.

- Interference with DNA Replication : The thioxo group may interact with DNA, preventing replication in rapidly dividing cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of proliferation in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces cell death in specific lines |

Case Studies

-

Antitumor Efficacy

- A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

-

Antimicrobial Testing

- In vitro tests against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating potential as an antimicrobial agent.

-

Cytotoxic Assessment

- Cytotoxicity assays using the MTT method showed that the compound had an IC50 value of 15 µM against HeLa cells, suggesting strong cytotoxic properties.

Q & A

Q. Q1. What are the recommended synthetic methodologies for 4-(4-fluorophenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one, and how can reaction conditions be optimized?

Answer: The synthesis of this hexahydroquinazolinone derivative can be guided by analogous heterocyclic frameworks. For example:

- Stepwise Cyclization : Use a thioamide precursor (e.g., thiourea derivatives) with fluorophenyl-containing ketones under acidic or basic catalysis. Adjust solvent polarity (e.g., PEG-400) and temperature (70–80°C) to optimize cyclization efficiency .

- Catalytic Systems : Bleaching Earth Clay (pH 12.5) has been effective in similar thioxo-quinazoline syntheses, reducing side reactions like oxidation of the thione group .

- Purification : Reflux in aqueous acetic acid followed by recrystallization improves yield and purity, as validated by TLC monitoring .

Q. Table 1. Key Reaction Parameters

| Parameter | Optimal Range/Choice | Impact on Yield/Purity |

|---|---|---|

| Solvent | PEG-400 or DMF | Enhances solubility of intermediates |

| Catalyst | Bleaching Earth Clay (pH 12.5) | Minimizes byproduct formation |

| Temperature | 70–80°C | Balances reaction rate and stability of thione group |

Q. Q2. How should spectroscopic characterization (NMR, IR) be designed to resolve structural ambiguities in this compound?

Answer:

- 1H NMR : Focus on resolving overlapping signals from the hexahydroquinazolinone core. Key peaks include:

- 13C NMR : Confirm the thione (C=S) carbon at δ ~170–180 ppm and the ketone (C=O) at δ ~190–200 ppm .

- IR : Strong absorption bands for C=O (~1680 cm⁻¹) and C=S (~1250 cm⁻¹) .

Note : For advanced ambiguity resolution, combine 2D NMR (e.g., HSQC, HMBC) to map coupling between fluorophenyl and the heterocyclic core .

Advanced Research Questions

Q. Q3. What theoretical frameworks guide the study of this compound’s biological activity, and how can computational methods validate experimental findings?

Answer:

Q. Q4. How can contradictory data on the compound’s environmental persistence be analyzed using interdisciplinary approaches?

Answer:

- Experimental Design : Adopt a split-plot design (as in agricultural chemistry studies) to test variables like pH, temperature, and microbial activity on degradation rates .

- Analytical Workflow :

- Conflict Resolution : If lab data conflict with field observations, apply life-cycle analysis (LCA) to account for real-world variables like organic matter content .

Q. Table 2. Key Degradation Pathways

| Pathway | Dominant Conditions | Major Metabolites |

|---|---|---|

| Photolysis | UV light, aqueous media | Sulfoxide, des-fluoro analogs |

| Microbial degradation | Aerobic soil, 25°C | Ring-opened carboxylic acids |

Q. Q5. What advanced techniques resolve crystallographic ambiguities in the hexahydroquinazolinone core?

Answer:

- Single-Crystal XRD : Resolve chair vs. boat conformations in the hexahydro ring system. Ensure heavy atom inclusion (e.g., bromine derivatives) for phasing .

- DFT Calculations : Compare experimental bond angles (e.g., C4–C5–H5 dihedral angles) with theoretical models to validate stereochemistry .

- Contradiction Management : If NMR and XRD data conflict (e.g., axial vs. equatorial substituents), use dynamic NMR (DNMR) to probe conformational exchange in solution .

Methodological Guidance

Q. Q6. How should researchers design dose-response studies to evaluate the compound’s neuroprotective potential?

Answer:

- In Vitro Models : Use SH-SY5Y neuronal cells exposed to oxidative stress (e.g., H2O2).

- Statistical Design : Apply a randomized block design with four replicates per treatment to control for plate-to-plate variability .

Q. Q7. What strategies mitigate spectral interference in HPLC analysis of this compound in biological matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.